REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[F:10].C([Sn](CCCC)(CCCC)[C:16]([O:18]CC)=[CH2:17])CCC.O1CCO[CH2:31][CH2:30]1>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]([O:18][CH2:16][CH3:17])[O:7][CH2:30][CH3:31])=[CH:4][C:3]=1[F:10] |^1:37,56|
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Name
|
|
Quantity
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1 g
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Type
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reactant
|
Smiles
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BrC1=C(C=C(C=O)C=C1)F
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Name
|
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
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C(CCC)[Sn](C(=C)OCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
0.069 g
|
Type
|
catalyst
|
Smiles
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Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
130 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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The resulting solution was purged with argon for 2 min
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Duration
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2 min
|
Type
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CUSTOM
|
Details
|
The cooled reaction solution
|
Type
|
FILTRATION
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Details
|
was filtered through a plug of silica gel (eluting with 80 mL EtOAc)
|
Type
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CONCENTRATION
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Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Chromatographic purification of the residue (ISCO, 40 g, 0-30% EtOAc/Hex)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)C(OCC)OCC)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |